Cas no 10210-28-3 (anthracene-2,3-dicarboxylic acid)

anthracene-2,3-dicarboxylic acid 化学的及び物理的性質
名前と識別子
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- anthracene-2,3-dicarboxylic acid
- 2,3-Anthracenedicarboxylic acid
- LogP
- DB-127382
- anthracene-2,3-dicarboxylicacid
- YSZC2256
- DTXSID00486865
- 10210-28-3
- SCHEMBL69728
-
- インチ: InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20)
- InChIKey: GQKVCZAPFYNZHX-UHFFFAOYSA-N
- SMILES: C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O
計算された属性
- 精确分子量: 266.0579
- 同位素质量: 266.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 367
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 密度みつど: 1.457
- Boiling Point: 500.928°C at 760 mmHg
- フラッシュポイント: 270.846°C
- Refractive Index: 1.768
- PSA: 74.6
anthracene-2,3-dicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A229000393-250mg |
Anthracene-2,3-dicarboxylic acid |
10210-28-3 | 97% | 250mg |
$591.84 | 2023-09-04 | |
Alichem | A229000393-1g |
Anthracene-2,3-dicarboxylic acid |
10210-28-3 | 97% | 1g |
$1411.10 | 2023-09-04 |
anthracene-2,3-dicarboxylic acid 関連文献
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Stephen A. Cochrane,Christopher T. Lohans,Marco J. van Belkum,Manon A. Bels,John C. Vederas Org. Biomol. Chem. 2015 13 6073
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2. CLXXXIII.—The ortho-dimethylanthraquinones and their derivativesArthur Fairbourne J. Chem. Soc. Trans. 1921 119 1573
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Stephen A. Cochrane,Christopher T. Lohans,Marco J. van Belkum,Manon A. Bels,John C. Vederas Org. Biomol. Chem. 2015 13 6073
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Darren B. Hansen,Madeleine M. Joullié Chem. Soc. Rev. 2005 34 408
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5. NotesG. M. Badger,P. Cheuychit,W. H. F. Sasse,T. C. W. Mak,J. Trotter,A. R. Battersby,D. J. Le Count,W. P. Griffith,Z. S. Krzeminski,S. J. Angyal,B. H. M. Billinge,B. G. Gowenlock,G. M. Brooke,J. Burdon,J. C. Tatlow,S. J. Gregg,R. F. S. Tyson,W. Carruthers,J. R. Plimmer,D. Lavie,Y. Shvo,O. R. Gottlieb,R. B. Desai,M. L. Khorana,A. Holland,Leo A. Pohoryles,Izhar Gat,Shalom Sarel,J. D. Loudon,A. D. B. Sloan,Peter Bladon,Thomas Sleigh,W. Hewertson,R. A. Shaw,B. C. Smith,J. Chatt,B. L. Shaw,A. A. Williams,M. Halmann,L. Kugel,G. W. Kirby,G. Shaw,A. Yeadon,H. J. Emeléus,G. L. Hurst,John G. Carey,Ian T. Millar,Stanley S. Brown,Roy Wade,D. H. Brown,D. J. Alner J. Chem. Soc. 1962 3241
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Hoi Kil Choi,Yuna Oh,Hana Jung,Hyunkee Hong,Bon-Cheol Ku,Nam-Ho You,Young-Kwan Kim,Eui Sup Shin,Jaesang Yu Phys. Chem. Chem. Phys. 2018 20 28616
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Alexander V. Anyushin,Aleksandar Kondinski,Tatjana N. Parac-Vogt Chem. Soc. Rev. 2020 49 382
anthracene-2,3-dicarboxylic acidに関する追加情報
Introduction to Anthracene-2,3-dicarboxylic Acid (CAS No. 10210-28-3)
Anthracene-2,3-dicarboxylic acid, with the chemical formula C14H6O4, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a fused tricyclic aromatic system with two carboxylic acid groups, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug development, material science, and industrial chemistry.
The CAS number 10210-28-3 uniquely identifies this substance and distinguishes it from other isomers and derivatives. Anthracene-2,3-dicarboxylic acid belongs to the class of polycyclic aromatic hydrocarbons (PAHs), although its functionality as a dicarboxylic acid imparts unique reactivity that is not typically associated with PAHs. This duality has opened up numerous possibilities for its utilization in synthetic chemistry and medicinal applications.
In recent years, there has been a growing interest in the development of novel pharmaceuticals derived from natural or synthetic aromatic compounds. Anthracene-2,3-dicarboxylic acid has emerged as a valuable precursor in the synthesis of heterocyclic compounds, which are known for their diverse biological activities. Researchers have explored its use in creating derivatives that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The presence of two carboxylic acid groups allows for further functionalization, enabling the design of complex molecular architectures with tailored biological functions.
One of the most compelling aspects of Anthracene-2,3-dicarboxylic acid is its role in the development of advanced materials. Its rigid aromatic core and acidic functional groups make it an excellent candidate for polymer synthesis and coordination chemistry. For instance, it has been used to create metal-organic frameworks (MOFs) and coordination polymers that exhibit unique properties such as high surface area, selective adsorption, and catalytic activity. These materials have potential applications in gas storage, separation technologies, and environmental remediation.
The pharmaceutical industry has also leveraged the unique properties of Anthracene-2,3-dicarboxylic acid to develop new therapeutic agents. Studies have shown that derivatives of this compound can interact with biological targets in ways that traditional drugs may not. For example, researchers have synthesized analogs that inhibit specific enzymes involved in cancer cell proliferation. Additionally, the compound's ability to form stable complexes with metal ions has led to investigations into its potential as a contrast agent for medical imaging techniques.
The synthesis of Anthracene-2,3-dicarboxylic acid itself is an area of active research. While several methods exist for its preparation, recent advances have focused on developing more efficient and environmentally friendly routes. One such approach involves the oxidation of anthracene using green catalysts under mild conditions. This not only improves yield but also reduces waste generation, aligning with the growing emphasis on sustainable chemistry practices.
In conclusion, Anthracene-2,3-dicarboxylic acid (CAS No. 10210-28-3) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for a wide range of applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in addressing global challenges in health and technology.
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